molecular formula C10H16N4OS B5417907 2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

2-[(4-ALLYL-5-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5417907
M. Wt: 240.33 g/mol
InChI Key: USVKHBWWKDFDMJ-UHFFFAOYSA-N
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Description

2-[(4-Allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an allyl group, an isopropyl group, and a sulfanylacetamide moiety attached to the triazole ring

Properties

IUPAC Name

2-[(5-propan-2-yl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS/c1-4-5-14-9(7(2)3)12-13-10(14)16-6-8(11)15/h4,7H,1,5-6H2,2-3H3,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVKHBWWKDFDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(N1CC=C)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-Allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Introduction of the Allyl and Isopropyl Groups: The allyl and isopropyl groups can be introduced through alkylation reactions using allyl bromide and isopropyl bromide, respectively.

    Attachment of the Sulfanylacetamide Moiety:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

2-[(4-Allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents like sodium borohydride.

    Substitution: The allyl and isopropyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Triazole derivatives, including this compound, have shown antimicrobial, antifungal, and antiviral activities. They are also investigated for their potential as enzyme inhibitors.

    Medicine: The compound is explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-Allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The allyl and isopropyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

2-[(4-Allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other triazole derivatives, such as:

    2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: This compound has a phenyl group instead of an isopropyl group, which may affect its biological activity and chemical properties.

    2-[(4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: This compound contains a furyl group, which can influence its reactivity and interactions with biological targets.

    2-[(4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

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